tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (hereafter referred to as the target compound) is a synthetic intermediate widely used in peptide chemistry and medicinal chemistry for the protection of amino groups and the construction of β-amino acid derivatives. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 281.33 g/mol (calculated from and ). The compound features:
- A tert-butoxycarbonyl (Boc) group for amine protection.
- A tert-butyl ester moiety for carboxylic acid protection.
- A 4-oxobutanoate backbone, providing a ketone functional group at the γ-position.
This structure enhances stability during synthetic processes while allowing selective deprotection under acidic conditions. It is frequently employed in asymmetric synthesis, as evidenced by its use in stereochemical standards (e.g., compound S16 in ).
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTQQOOKLSBNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the reaction of tert-butyl alcohol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile. The reaction is usually performed at ambient temperature, but heating may be required to achieve complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as trimethylsilyl iodide for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Building Block in Organic Synthesis
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate serves as a crucial building block in the synthesis of bioactive compounds. Its structure allows for the introduction of functional groups through various reactions:
| Reaction Type | Description | Example Products |
|---|---|---|
| Amidation | Introduction of amine functionalities | Amino acids and peptides |
| Hydrolysis | Conversion to carboxylic acids | Various derivatives |
| Reduction | Reduction of carbonyl groups to alcohols | Alcohol derivatives |
Potential Anticancer Activity
Research indicates that compounds similar to (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its role in inhibiting the growth of specific cancer cell lines by inducing apoptosis. Derivatives of this compound showed significant cytotoxic activity with IC50 values in the micromolar range.
Precursor for Drug Synthesis
The compound is utilized as a precursor in the synthesis of pharmaceuticals due to its ability to undergo transformations that yield complex structures necessary for drug development.
| Application Area | Example Compounds Developed |
|---|---|
| Antibiotics | Synthesis of β-lactam antibiotics |
| Anti-inflammatory Drugs | Development of non-steroidal anti-inflammatory drugs (NSAIDs) |
Biochemical Studies
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is also employed in biochemical studies to understand enzyme mechanisms and metabolic pathways. Its derivatives can act as substrates or inhibitors in enzymatic reactions. A recent investigation into PLP-dependent enzymes utilized this compound to explore substrate specificity and enzymatic activity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate involves the protection of amine groups in organic molecules. The tert-butoxycarbonyl group is added to the amine, rendering it less reactive and protecting it from unwanted side reactions . This protection is particularly useful in multistep synthesis processes where selective reactions are required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues:
Structural and Functional Analysis
a) Backbone and Ketone Position
- The target compound and S15 share a γ-ketone group, but S15 replaces the ketone oxygen with an ethylthio group, altering reactivity (e.g., nucleophilic thioester vs. electrophilic ketone).
- Ethyl 4-((Boc)amino)-3-oxobutanoate () features a β-ketone, which may influence tautomerization behavior and intramolecular hydrogen bonding.
b) Ester Group Variations
- tert-Butyl esters (target compound, S15, S16) enhance steric protection and acid lability compared to ethyl or methyl esters ().
c) Amino Group Modifications
- The dimethylamino group in increases basicity, which could enhance interactions with biological targets.
- The oxadiazolidinedione ring in introduces rigidity and hydrogen-bonding capacity, mimicking natural amino acid side chains.
Biological Activity
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, also known as (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal applications.
- Chemical Formula: C13H23NO5
- Molecular Weight: 273.33 g/mol
- CAS Number: 81323-59-3
- IUPAC Name: tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with appropriate acylating agents. The compound can be synthesized in high purity, often exceeding 95%, using established organic synthesis techniques such as:
- Protection of amino groups.
- Acylation reactions.
- Purification through chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines. A notable case includes the evaluation of a related compound's efficacy against HCT-116 human colon cancer cells, where it demonstrated enhanced cytotoxicity compared to standard treatments .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound has been shown to interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.
- Modulation of Signaling Pathways: The compound may influence key signaling pathways such as the PI3K/Akt/mTOR pathway and NF-kB signaling, both of which are critical in cancer progression and survival .
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor burden when compared to control groups. The study highlighted its potential as an adjunct therapy alongside conventional chemotherapy .
- Comparative Analysis : A comparative study between this compound and other amino acid derivatives showed that it had superior potency in inhibiting benzo[a]pyrene-induced neoplasia in murine models, suggesting its potential as a chemopreventive agent .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, and how is its purity validated?
The compound is typically synthesized via a multi-step procedure involving tert-butoxycarbonyl (Boc) protection of amines and esterification. For example, a related derivative (S16) was prepared by reacting Boc-protected intermediates under controlled conditions, followed by purification via flash column chromatography using hexane/EtOAc gradients . Purity is validated using ¹H NMR spectroscopy: key signals include δ 9.73 (s, 1H, aldehyde proton), 5.36 (d, J = 7.0 Hz, NH), and two tert-butyl group singlets at δ 1.45/1.44 ppm .
Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this compound in synthetic workflows?
The Boc group acts as a temporary protecting group for amines, preventing undesired side reactions (e.g., nucleophilic attacks or oxidations) during synthesis. Its steric bulk enhances solubility in organic solvents (e.g., CH₂Cl₂ or THF) and facilitates purification. Deprotection is achieved under acidic conditions (e.g., TFA or HCl/dioxane), which selectively cleave the Boc group without disrupting the ester or ketone functionalities .
Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
¹H NMR is indispensable for confirming structural integrity, particularly for distinguishing stereoisomers (e.g., S15 vs. S16) . Mass spectrometry (MS) and HPLC are used to verify molecular weight and purity. For example, MS data for similar Boc-protected intermediates show [M+H]⁺ peaks consistent with expected molecular formulas .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the tert-butyl ester group to sensitive substrates?
A Tf₂NH-catalyzed tert-butylation protocol at 0°C in CH₂Cl₂ achieves high yields (86%) for Boc-protected amino acids. Key factors include:
Q. What strategies resolve contradictions in stereochemical assignments for derivatives of this compound?
Conflicting stereochemical data can arise from overlapping NMR signals or crystallographic ambiguities. To resolve this:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S)-2-[(Boc)amino]butanoic acid) to enforce stereochemistry .
- NOESY/ROESY NMR : Detect spatial proximity of protons to confirm configurations.
- X-ray crystallography : Definitive proof of stereochemistry, as demonstrated for S15 and S16 in stereochemistry determination studies .
Q. How is this compound applied in the synthesis of bioactive heterocycles, such as quinazolinones or triazolopyrazines?
The 4-oxobutanoate moiety serves as a ketone precursor for cyclization reactions. For example:
- Quinazolinone synthesis : Reacting with anilines under acidic conditions forms tricyclic cores via keto-enol tautomerization and nucleophilic attack .
- Triazolopyrazine derivatives : The ketone group undergoes condensation with hydrazines, followed by cyclization to form fused heterocycles relevant to drug discovery .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?
Key challenges include:
- Racemization : Prolonged reaction times or high temperatures during Boc deprotection can reduce ee. Mitigated by using mild acids (e.g., TFA at 0°C).
- Catalyst selection : Asymmetric hydrogenation or enzymatic methods (e.g., C-N lyases) preserve chirality but require optimization for large-scale reactions .
Methodological Considerations
Q. How do solvent polarity and reaction pH affect the stability of the 4-oxobutanoate moiety?
Q. What computational tools aid in predicting the reactivity of this compound in complex multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
